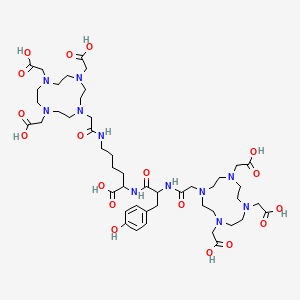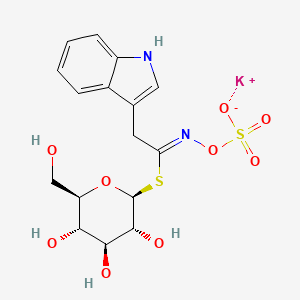
Glucobrassicin (potassium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glucobrassicin (potassium) is a type of glucosinolate, a sulfur-containing compound found predominantly in cruciferous plants such as cabbages, broccoli, mustards, and woad . These compounds are known for their role in plant defense mechanisms and their potential health benefits, including cancer chemoprevention .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The biosynthesis of glucobrassicin begins with tryptophan, which is produced through several steps from the shikimic acid pathway compound, chorismic acid . The synthetic route involves the conversion of tryptophan to indole-3-acetaldoxime, followed by several enzymatic steps leading to the formation of glucobrassicin.
Industrial Production Methods: Industrial production of glucobrassicin (potassium) typically involves the extraction from cruciferous plants. High-performance liquid chromatography (HPLC) is commonly used for the identification and quantification of glucobrassicin in plant tissues . Near-infrared reflectance spectroscopy (NIRS) paired with partial least squares regression (PLSR) is also being explored as a rapid, nondestructive method for quantifying glucobrassicin concentrations in plant tissues .
Analyse Chemischer Reaktionen
Types of Reactions: Glucobrassicin undergoes hydrolysis by the enzyme myrosinase, leading to the formation of various products, including indole-3-carbinol and thiocyanate ion . The hydrolysis products can further react to form other compounds depending on the conditions.
Common Reagents and Conditions: The hydrolysis reaction typically occurs in the presence of water and myrosinase. The reaction conditions, such as pH and temperature, can significantly influence the types of products formed .
Major Products: The primary products of glucobrassicin hydrolysis are indole-3-carbinol and thiocyanate ion . Indole-3-carbinol can further dimerize to form 3,3’-diindolylmethane under acidic conditions .
Wissenschaftliche Forschungsanwendungen
Glucobrassicin (potassium) and its hydrolysis products have several scientific research applications:
Chemistry: Used in studies related to plant secondary metabolites and their roles in plant defense mechanisms.
Medicine: Indole-3-carbinol and 3,3’-diindolylmethane, derived from glucobrassicin, are studied for their cancer chemopreventive properties.
Industry: Utilized in biological fumigation and allelopathy studies for weed control.
Wirkmechanismus
The mechanism of action of glucobrassicin involves its hydrolysis by myrosinase to produce indole-3-carbinol and other products . Indole-3-carbinol and its dimer, 3,3’-diindolylmethane, exert their effects by modulating aryl hydrocarbon receptor signaling and altering cytochrome P450-dependent estrogen metabolism . These pathways are crucial for their cancer chemopreventive properties.
Vergleich Mit ähnlichen Verbindungen
Glucobrassicin is one of several glucosinolates found in cruciferous plants. Similar compounds include:
Glucoraphanin: The precursor to sulforaphane, a compound with potent anticancer properties.
Glucoerucin: Another glucosinolate with similar health benefits and stability under gastric conditions.
Uniqueness: Glucobrassicin is unique due to its indole structure and its specific hydrolysis products, which have distinct biological activities compared to other glucosinolates .
Eigenschaften
Molekularformel |
C16H19KN2O9S2 |
|---|---|
Molekulargewicht |
486.6 g/mol |
IUPAC-Name |
potassium;[(Z)-[2-(1H-indol-3-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate |
InChI |
InChI=1S/C16H20N2O9S2.K/c19-7-11-13(20)14(21)15(22)16(26-11)28-12(18-27-29(23,24)25)5-8-6-17-10-4-2-1-3-9(8)10;/h1-4,6,11,13-17,19-22H,5,7H2,(H,23,24,25);/q;+1/p-1/b18-12-;/t11-,13-,14+,15-,16+;/m1./s1 |
InChI-Schlüssel |
NSURXWDIGUNLJB-AGVSWHMJSA-M |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CN2)C/C(=N/OS(=O)(=O)[O-])/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O.[K+] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=NOS(=O)(=O)[O-])SC3C(C(C(C(O3)CO)O)O)O.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


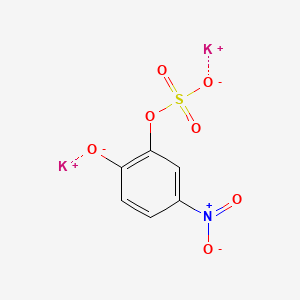
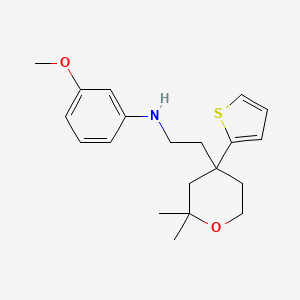
![disodium;3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate](/img/structure/B12374804.png)
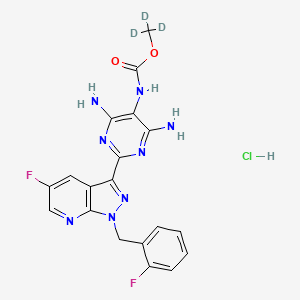
![disodium;4-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzene-1,3-disulfonate](/img/structure/B12374806.png)
![(3R)-3-[4-[4-[(4S)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12374821.png)

![methanesulfonic acid;2-[(E)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine](/img/structure/B12374831.png)
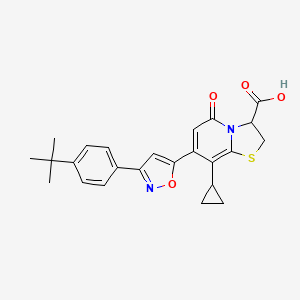
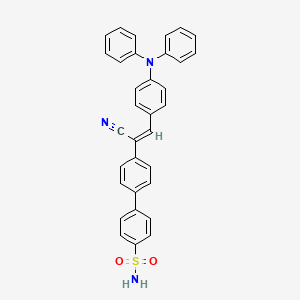
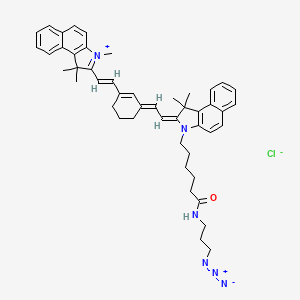
![methyl 2-[(1R,2S,8S,10S,12R,13S,14S,17S,19R,20S,21R)-21-hydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate](/img/structure/B12374860.png)
![(Z,6R)-6-[(2R,4aR,4bS,7S,8S,9aS)-8-(2-carboxyethyl)-4a,4b,8-trimethyl-1-methylidene-7-prop-1-en-2-yl-3,4,5,6,7,9a-hexahydro-2H-fluoren-2-yl]-2-methylhept-2-enoic acid](/img/structure/B12374866.png)
